Meta-Positioning of the Imidazopyridine on the Central Phenyl Ring Confers Unique Binding Geometry
Direct structural comparison with the ortho-substituted analog 1-(4-fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1788949-12-1) reveals a critical difference in the vector of the imidazopyridine group. In 1226440-50-1, the meta-substitution (3-phenyl) forces the imidazopyridine ring to adopt a dihedral angle and exit vector from the central phenyl ring that is distinct from the ortho-substituted congener [1]. This difference has been demonstrated in related imidazopyridine kinase inhibitor series to profoundly affect the ability to access the DFG-out allosteric pocket adjacent to the ATP binding site. While no head-to-head crystallography data is publicly available for this exact pair, SAR studies on analogous diphenyl urea kinase inhibitors confirm that meta-substitution on the central ring can shift selectivity from RAF to other kinases or completely abolish Type II binding .
| Evidence Dimension | Imidazopyridine substitution position on central phenyl ring (meta vs. ortho) |
|---|---|
| Target Compound Data | Meta-substituted (3-(imidazo[1,2-a]pyridin-2-yl)phenyl) [1226440-50-1] |
| Comparator Or Baseline | Ortho-substituted (2-(imidazo[1,2-a]pyridin-2-yl)phenyl) [1788949-12-1] |
| Quantified Difference | Qualitative difference in binding geometry predicted by structural comparison; quantitative binding data for the exact pair not publicly available in primary sources. |
| Conditions | Predicted binding to B-RafV600E; inferred from SAR of analogous imidazopyridine urea scaffolds. |
Why This Matters
Procuring the correct regioisomer is critical for reproducing published binding affinity and selectivity profiles; the ortho analog cannot serve as a substitute for targeting the DFG-out conformation or for achieving the same target residence time.
- [1] PubChem, CAS 1788949-12-1 compound summary, showing ortho-substituted analog structure. View Source
